molecular formula C17H19N3O2 B2588478 N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 920378-22-9

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2588478
CAS No.: 920378-22-9
M. Wt: 297.358
InChI Key: QNEHLYRNMIOHBQ-UHFFFAOYSA-N
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Description

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide ( 920378-22-9) is a high-purity oxalamide derivative supplied for pharmacological and medicinal chemistry research. This compound features a molecular formula of C17H19N3O2 and a molecular weight of 297.35 g/mol . Its structure consists of a central oxalamide bridge connecting a 6-methylpyridin-2-yl group and a 3-phenylpropyl chain, offering researchers a defined scaffold for structure-activity relationship (SAR) studies . Key Identifiers and Properties • CAS Number: 920378-22-9 • Molecular Formula: C17H19N3O2 • Molecular Weight: 297.35 g/mol • SMILES: Cc1cccc(NC(=O)C(=O)NCCCc2ccccc2)n1 • Exact Mass: 297.1477 • XLogP3: 2.8 • Topological Polar Surface Area (TPSA): 71.1 Ų The oxalamide functional group is a significant linker in drug discovery, known for its role in constructing hybrid molecules with potential biological activity. Recent scientific literature highlights the application of oxalamide-linked compounds in the design and synthesis of novel anti-plasmodial agents for targeting resistant strains of P. falciparum . This suggests the value of this compound as a key intermediate or building block in developing new therapeutic candidates for infectious diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(6-methylpyridin-2-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-7-5-11-15(19-13)20-17(22)16(21)18-12-6-10-14-8-3-2-4-9-14/h2-5,7-9,11H,6,10,12H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEHLYRNMIOHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 6-methyl-2-aminopyridine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-2-yl)-N2-(3-phenylpropyl)oxalamide
  • N1-(6-methylpyridin-2-yl)-N2-(phenylpropyl)oxalamide
  • N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)urea

Uniqueness

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide is unique due to the specific substitution pattern on the pyridine ring and the presence of the oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological mechanisms, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.37 g/mol

The compound features a pyridine ring and an oxalamide moiety, which contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It potentially interacts with various receptors, affecting signaling pathways related to cellular responses.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as an antitumor agent.
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects on neurons

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, highlighting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal death and oxidative damage markers, suggesting its utility in neurodegenerative disease research.

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